molecular formula C16H12ClFN2OS B11214737 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11214737
M. Wt: 334.8 g/mol
InChI Key: XJOYSGHFWIIJLH-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-chlorophenyl group, a fluoro group, and a sulfanylidene group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinazolinone core, followed by the introduction of the substituents. Common synthetic methods include:

    Cyclization Reactions: The quinazolinone core can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

    Thionation Reactions: The sulfanylidene group can be introduced through thionation reactions using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoro and chlorophenyl positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    4-chloro-2-phenylquinazolin-4-one: Similar in structure but lacks the fluoro and sulfanylidene groups.

    6-fluoro-2-phenylquinazolin-4-one: Similar in structure but lacks the chlorophenyl and sulfanylidene groups.

    2-sulfanylidene-3-phenylquinazolin-4-one: Similar in structure but lacks the fluoro and chlorophenyl groups.

The uniqueness of 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific combination of substituents, which can confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H12ClFN2OS

Molecular Weight

334.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H12ClFN2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22)

InChI Key

XJOYSGHFWIIJLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl

Origin of Product

United States

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